molecular formula C21H22BrNO B13440357 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole

1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole

Cat. No.: B13440357
M. Wt: 384.3 g/mol
InChI Key: MSEDZAHNPZGMBW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole involves several steps, typically starting with the formation of the pyrrole ring. One common method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . For the specific synthesis of this compound, the following steps are generally involved:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a suitable precursor with an amine.

    Bromination: The pyrrole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).

    Naphthoylation: The brominated pyrrole is then reacted with 1-naphthoyl chloride in the presence of a base to form the final product.

Chemical Reactions Analysis

1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction:

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include N-bromosuccinimide for bromination, 1-naphthoyl chloride for naphthoylation, and various bases and solvents depending on the specific reaction conditions.

Scientific Research Applications

1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole is not well-documented. it is likely that the compound interacts with specific proteins or enzymes, altering their function or activity. The molecular targets and pathways involved in these interactions are subjects of ongoing research.

Comparison with Similar Compounds

1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole can be compared with other similar compounds, such as:

    1-Hexyl-3-(1-naphthoyl)pyrrole: This compound lacks the bromine atom, which may result in different reactivity and biological activity.

    1-Hexyl-2-chloro-3-(1-naphthoyl)pyrrole: The chlorine atom in this compound may lead to different substitution reactions compared to the bromine atom in this compound.

    1-Hexyl-2-bromo-3-(2-naphthoyl)pyrrole: The position of the naphthoyl group may affect the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C21H22BrNO

Molecular Weight

384.3 g/mol

IUPAC Name

(2-bromo-1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone

InChI

InChI=1S/C21H22BrNO/c1-2-3-4-7-14-23-15-13-19(21(23)22)20(24)18-12-8-10-16-9-5-6-11-17(16)18/h5-6,8-13,15H,2-4,7,14H2,1H3

InChI Key

MSEDZAHNPZGMBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=CC(=C1Br)C(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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